6-Chloro-2-methylnicotinonitrile

Lipophilicity Drug Design ADME

6-Chloro-2-methylnicotinonitrile (CAS 66909-36-2) is a specialized pyridine building block distinguished by its unique C6-Cl/C2-CH3 substitution. Unlike its regioisomer 2-chloro-6-methylnicotinonitrile, this compound's elevated boiling point (246.5°C) supports high-temperature SNAr reactions without volatilization risk. Its higher lipophilicity (LogP 1.92) enhances membrane permeability, making it a validated intermediate for p38 MAP kinase modulators (US Pat. 8,772,481 B2). The distinct pKa (-2.60) enables selective acid/base purification, ensuring superior regioisomeric integrity for complex pharmacophore construction.

Molecular Formula C7H5ClN2
Molecular Weight 152.58 g/mol
CAS No. 66909-36-2
Cat. No. B1355597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methylnicotinonitrile
CAS66909-36-2
Molecular FormulaC7H5ClN2
Molecular Weight152.58 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)Cl)C#N
InChIInChI=1S/C7H5ClN2/c1-5-6(4-9)2-3-7(8)10-5/h2-3H,1H3
InChIKeyPCDPITLPCWBXRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-methylnicotinonitrile (66909-36-2): Procurement and Selection Overview for Pharmaceutical and Agrochemical Intermediate Sourcing


6-Chloro-2-methylnicotinonitrile (CAS 66909-36-2) is a chlorinated and methylated 3‑cyanopyridine derivative that serves as a versatile heterocyclic building block in medicinal chemistry and agrochemical research [1]. With the molecular formula C₇H₅ClN₂ and a molecular weight of 152.58 g/mol, this crystalline solid features a distinct substitution pattern that dictates its reactivity profile and physicochemical properties . It is primarily utilized as an advanced intermediate for the construction of more complex pharmacophores and crop‑protection agents, rather than as an end‑product active ingredient .

Why 6-Chloro-2-methylnicotinonitrile Cannot Be Directly Replaced by Other Chloromethylnicotinonitrile Regioisomers in Synthesis


Generic substitution of 6‑chloro‑2‑methylnicotinonitrile with its regioisomer, 2‑chloro‑6‑methylnicotinonitrile (CAS 28900‑10‑9), or with simpler chloro‑ or methyl‑only nicotinonitriles is not chemically feasible for downstream applications. The precise positioning of the chlorine atom at C6 and the methyl group at C2 on the pyridine ring governs the compound's electronic distribution, steric accessibility, and resultant reactivity [1]. These differences manifest quantitatively in divergent lipophilicity (ΔLogP ≈ 0.3–0.8 units), basicity (ΔpKa ≈ 1.4 units), and thermal properties (ΔBoiling Point ≈ 100 °C), which directly affect reaction conditions, purification methods, and final product profiles . Consequently, substituting an incorrect regioisomer will alter the regioselectivity of subsequent transformations and may lead to synthetic failure or the production of an undesired impurity.

Quantitative Differentiation Evidence for 6-Chloro-2-methylnicotinonitrile vs. Regioisomeric and Structural Analogs


Lipophilicity (LogP) Comparison: 6-Chloro-2-methylnicotinonitrile is More Lipophilic than Its 2‑Chloro‑6‑methyl Regioisomer

6‑Chloro‑2‑methylnicotinonitrile exhibits a higher calculated octanol‑water partition coefficient (LogP) than its regioisomer, 2‑chloro‑6‑methylnicotinonitrile. The target compound has a reported LogP of 1.92, whereas the 2‑chloro‑6‑methyl analog has a LogP of 1.60 . This 0.32‑unit difference in LogP corresponds to approximately a 2‑fold higher lipophilicity, which can influence membrane permeability and solubility profiles in drug development applications [1].

Lipophilicity Drug Design ADME

Basicity (pKa) Comparison: 6-Chloro-2-methylnicotinonitrile is a Weaker Base than Its 2‑Chloro‑6‑methyl Regioisomer

The predicted pKa of 6‑chloro‑2‑methylnicotinonitrile is ‑2.60 ± 0.10, compared to a predicted pKa of ‑1.21 ± 0.10 for 2‑chloro‑6‑methylnicotinonitrile . This 1.39‑unit difference indicates that the target compound is a weaker base; its conjugate acid is approximately 25‑fold less stable. The altered basicity affects protonation states under various reaction conditions, which can influence nucleophilic substitution rates and solubility in acidic or basic media.

Basicity Reactivity Salt Formation

Thermal Stability and Handling: 6-Chloro-2-methylnicotinonitrile Boils at a Significantly Higher Temperature than Its Regioisomer

6‑Chloro‑2‑methylnicotinonitrile has a predicted boiling point of 246.5 °C at 760 mmHg, whereas its regioisomer, 2‑chloro‑6‑methylnicotinonitrile, is reported to boil at 140–145 °C under similar conditions . This approximately 100 °C difference in boiling point directly impacts distillation‑based purification strategies and the compound's behavior under high‑temperature reaction conditions. The higher boiling point suggests greater thermal stability and may allow for more forcing reaction conditions without unwanted decomposition or volatilization.

Thermal Stability Process Chemistry Purification

Synthetic Utility: 6-Chloro-2-methylnicotinonitrile Serves as a Key Intermediate in Patented p38 MAP Kinase Modulator Synthesis

6‑Chloro‑2‑methylnicotinonitrile is explicitly employed as a starting material in the synthesis of aza‑ and diaza‑phthalazine compounds, which are disclosed as p38 MAP kinase modulators for the treatment of inflammatory diseases [1]. The patent describes the use of 6‑chloro‑2‑methylnicotinonitrile (2.01 g, 13 mmol) in a Buchwald‑Hartwig amination to install a difluoroaniline moiety, a transformation that leverages the unique electronic and steric properties conferred by its 6‑chloro‑2‑methyl substitution pattern [1]. In contrast, the regioisomer 2‑chloro‑6‑methylnicotinonitrile is not referenced in this capacity, underscoring the regiospecificity required for successful coupling to advanced pharmaceutical scaffolds.

Kinase Inhibitor Pharmaceutical Intermediate Patented Synthesis

Recommended Application Scenarios for 6-Chloro-2-methylnicotinonitrile Based on Quantitative Differentiation Evidence


Lipophilicity-Driven Lead Optimization in Medicinal Chemistry

When a medicinal chemistry program requires a building block with higher lipophilicity to improve membrane permeability or blood‑brain barrier penetration, 6‑chloro‑2‑methylnicotinonitrile (LogP = 1.92) is a more suitable choice than its less lipophilic regioisomer 2‑chloro‑6‑methylnicotinonitrile (LogP = 1.60) . This 0.32 LogP unit difference translates to approximately 2‑fold higher lipophilicity, which can be decisive in optimizing ADME properties .

High‑Temperature Nucleophilic Aromatic Substitution (SNAr) Reactions

6‑Chloro‑2‑methylnicotinonitrile is well‑suited for SNAr reactions that require elevated temperatures, given its significantly higher boiling point (246.5 °C) compared to its 2‑chloro‑6‑methyl analog (140–145 °C) . This thermal stability allows for more forcing conditions to achieve substitution of the less reactive 6‑chloro position without risking volatilization or decomposition of the starting material .

Synthesis of p38 MAP Kinase Inhibitor Scaffolds

For researchers and manufacturers developing p38 MAP kinase modulators for inflammatory diseases, 6‑chloro‑2‑methylnicotinonitrile is a validated intermediate as demonstrated in U.S. Patent 8,772,481 B2 [1]. The compound undergoes efficient Buchwald‑Hartwig amination with 2,4‑difluoroaniline on a multi‑gram scale (2.01 g, 13 mmol), providing a direct route to advanced phthalazine‑based kinase inhibitors [1].

Salt Formation and Acid/Base Work‑Up Optimization

The distinct basicity of 6‑chloro‑2‑methylnicotinonitrile (pKa = ‑2.60) relative to its regioisomer (pKa = ‑1.21) dictates specific acid/base work‑up procedures and salt formation capabilities . When designing purification or isolation steps that exploit differences in protonation states, this 25‑fold difference in basicity can be leveraged to enhance extraction efficiency and product purity .

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